Home > Products > Screening Compounds P94213 > 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one - 2034548-70-2

4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-3135654
CAS Number: 2034548-70-2
Molecular Formula: C12H16N4O
Molecular Weight: 232.287
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(2,6-dichlorophenyl)-2-((4-(2-(diethylamino)ethoxy)phenyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (2)

  • Compound Description: This compound acted as a potential non-hormonal contraceptive by exhibiting selective inhibition of WEE2 kinase, an oocyte-specific cell cycle regulator. It demonstrated preferential binding to WEE2 over its somatic variant WEE1 [].

6-(2,6-dichlorophenyl)-8-methyl-2-((4-morpholinophenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (12)

  • Compound Description: Similar to compound 2, this compound also displayed selective inhibitory activity against WEE2 kinase, suggesting its potential as a non-hormonal contraceptive targeting meiosis [].

3-((6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid (16)

  • Compound Description: This compound showed promise as a potential non-hormonal contraceptive due to its selective inhibition of WEE2 kinase, specifically targeting meiosis for contraceptive development [].

6-Acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)pyrido(2,3-d)pyrimidin-7(8H)-one (Palbociclib)

  • Compound Description: Palbociclib is a cyclin-dependent kinase 4/6 inhibitor approved for treating metastatic breast cancer. Research highlighted its limited effectiveness against brain tumors due to efflux transport across the blood-brain barrier [].

6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod)

  • Compound Description: This compound is a potent and orally bioavailable p38α inhibitor, a key target for inflammatory diseases such as rheumatoid arthritis. It emerged from a research effort focusing on developing p38α-selective inhibitors with favorable pharmacokinetic properties [].

6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)

  • Compound Description: R1487 demonstrated potent inhibitory activity against p38α, positioning it as a potential therapeutic agent for inflammatory diseases. This compound resulted from the same research that led to the discovery of pamapimod [].

5-Methoxy and 5-anilinopyrido[2,3-d]pyrimidin-7(8H)-ones (2a-2f)

  • Compound Description: This series of compounds exhibited inhibitory activity against EGFR tyrosine kinase. They were synthesized using a novel one-pot tandem Michael addition-cyclization reaction [].
Overview

4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound has gained attention in pharmaceutical research due to its potential therapeutic applications, particularly in the treatment of viral infections such as hepatitis C and as inhibitors of protein tyrosine kinases. The compound's structure features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity.

Source

The synthesis and characterization of 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one have been documented in various patents and scientific publications, highlighting its relevance in medicinal chemistry and drug development .

Classification

This compound is classified as a pyridopyrimidine derivative. Its classification is significant because compounds within this class often exhibit diverse biological activities, making them valuable in drug discovery efforts.

Synthesis Analysis

Methods

The synthesis of 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through several methods, including:

  1. Cyclization Reactions: These reactions typically involve the condensation of appropriate precursors to form the pyridopyrimidine ring system.
  2. Substitution Reactions: The introduction of the ethylamino group at the 4-position and the propyl group at the 8-position can be accomplished through nucleophilic substitution methods.

Technical Details

The synthesis may involve intermediate compounds that require careful purification and characterization using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to ensure the desired product's purity and structural integrity .

Molecular Structure Analysis

Structure

The molecular structure of 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is characterized by:

  • A pyrido[2,3-d]pyrimidine core.
  • An ethylamino substituent at the 4-position.
  • A propyl substituent at the 8-position.

Data

The molecular formula for this compound is C13_{13}H16_{16}N4_{4}O. The molecular weight is approximately 232.29 g/mol. The structural representation can be visualized through chemical drawing software or databases that provide detailed structural information .

Chemical Reactions Analysis

Reactions

4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one participates in various chemical reactions typical of heterocyclic compounds:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups can enhance nucleophilicity at specific positions on the pyridopyrimidine ring.
  2. Oxidative Reactions: This compound may undergo oxidation under certain conditions, leading to modifications in its biological activity.

Technical Details

Research indicates that derivatives of this compound can be synthesized to explore structure-activity relationships, which help in understanding how modifications affect biological efficacy .

Mechanism of Action

Process

The mechanism of action for 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one primarily involves its role as an inhibitor of protein tyrosine kinases. These kinases are crucial in signaling pathways that regulate cell growth and differentiation.

Data

Inhibiting these kinases can lead to reduced proliferation of cancer cells or viral replication in infections such as hepatitis C. Studies have shown that this compound effectively disrupts kinase activity, leading to potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen atoms in the heterocyclic ring.

Relevant data on these properties can be found in chemical databases and literature focusing on pyridopyrimidine derivatives .

Applications

Scientific Uses

4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one has several promising applications:

  1. Pharmaceutical Development: It is being investigated for its potential use as an antiviral agent against hepatitis C.
  2. Cancer Research: As a protein tyrosine kinase inhibitor, it holds promise for treating various cancers by disrupting critical signaling pathways involved in tumor growth.
  3. Biological Studies: Its unique structure allows it to serve as a scaffold for designing new compounds with enhanced biological activity .

Properties

CAS Number

2034548-70-2

Product Name

4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C12H16N4O

Molecular Weight

232.287

InChI

InChI=1S/C12H16N4O/c1-3-7-16-10(17)6-5-9-11(13-4-2)14-8-15-12(9)16/h5-6,8H,3-4,7H2,1-2H3,(H,13,14,15)

InChI Key

MBBJUZGSTNBFIF-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C=CC2=C(N=CN=C21)NCC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.